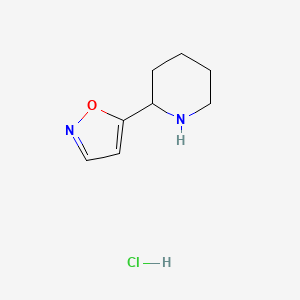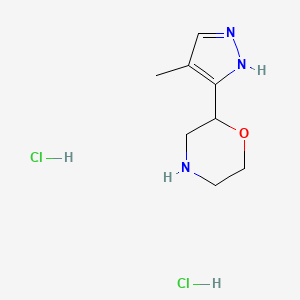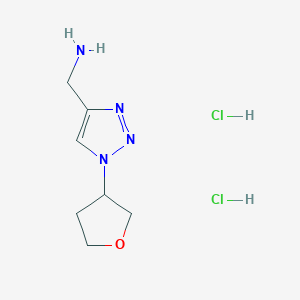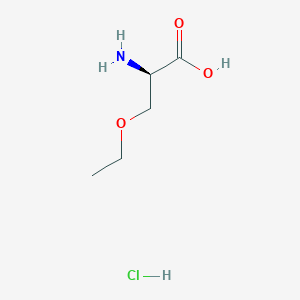![molecular formula C14H23NO5 B1413495 2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid CAS No. 1823271-75-5](/img/structure/B1413495.png)
2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid
Vue d'ensemble
Description
“2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid” is a chemical compound with a molecular weight of 283.37 . It is a powder at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C15H25NO4/c1-14(2,3)20-13(19)16-11-8-15(9-11)6-4-10(5-7-15)12(17)18/h10-11H,4-9H2,1-3H3,(H,16,19)(H,17,18) . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder at room temperature .Applications De Recherche Scientifique
Conformational Analysis and Peptide Synthesis
- Constrained Pseudopeptides Synthesis : This compound is used in the synthesis of spirolactams, which serve as pseudopeptides. These spirolactams are utilized as constrained surrogates of Pro-Leu and Gly-Leu dipeptides in peptide synthesis. Their conformational analyses indicate potential as gamma-turn/distorted type II beta-turn mimetics (Fernandez et al., 2002).
Synthesis of Dipeptide Mimetics
- Efficient Synthesis of Dipeptide Mimetics : The compound is instrumental in synthesizing azabicycloalkane amino acids, which are rigid dipeptide mimetics. These mimetics are valuable in structure-activity studies for peptide-based drug discovery (Mandal et al., 2005).
Stereoisomer Synthesis
- Synthesis of Stereoisomers : Research has been conducted on synthesizing all four stereoisomers of a related compound, 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid. This synthesis provides insight into creating specific unnatural amino acids (Bakonyi et al., 2013).
Protecting Group Introduction
- Introduction of Boc Protecting Group : A related compound, Boc-OASUD, is used for preparing N-Boc-amino acids. This process is significant in peptide synthesis and is noted for avoiding racemization (Rao et al., 2017).
Activation of Carboxylic Acids
- Activation as Active Esters : This compound plays a role in the activation of carboxylic acids as active esters. Such activation is a critical step in the synthesis of amides or peptides (Basel & Hassner, 2002).
N-tert-Butoxycarbonylation
- N-tert-Butoxycarbonylation of Amines : It is used in the N-tert-butoxycarbonylation of amines, an essential process in peptide synthesis and protecting group chemistry (Heydari et al., 2007).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-7-oxaspiro[3.5]nonane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO5/c1-12(2,3)20-11(18)15-14(10(16)17)8-13(9-14)4-6-19-7-5-13/h4-9H2,1-3H3,(H,15,18)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTQPYFODPLXYSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC2(C1)CCOCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((Tert-butoxycarbonyl)amino)-7-oxaspiro[3.5]nonane-2-carboxylic acid | |
CAS RN |
1823271-75-5 | |
| Record name | 2-{[(tert-butoxy)carbonyl]amino}-7-oxaspiro[3.5]nonane-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine dihydrochloride](/img/structure/B1413413.png)

![8-[(tert-Butoxy)carbonyl]-8-azaspiro[bicyclo[3.2.1]octane-3,1'-cyclopropane]-2'-carboxylic acid](/img/structure/B1413419.png)

![(1S,2S)-2-[(5-bromopyridin-2-yl)amino]cyclohexan-1-ol](/img/structure/B1413422.png)




![2-(Tert-butoxycarbonyl)-2,6-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B1413430.png)

![9-Oxa-3-azabicyclo[4.2.1]nonane hydrochloride](/img/structure/B1413433.png)
